molecular formula C12H20N2O2 B14353640 (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone CAS No. 95880-78-7

(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone

Cat. No.: B14353640
CAS No.: 95880-78-7
M. Wt: 224.30 g/mol
InChI Key: PVWWUXKQSDJMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure consists of a bicyclic azabicyclo[2.2.2]octane ring system attached to a morpholine ring via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone typically involves the reaction of 1-azabicyclo[2.2.2]octane derivatives with morpholine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the methanone linkage between the two ring systems. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing green chemistry principles to reduce environmental impact. The use of high-throughput screening and process optimization techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the morpholine ring.

    3-Quinuclidinone: Another bicyclic compound with a ketone functional group, similar in structure but different in reactivity and applications.

Uniqueness

(1-Azabicyclo[222]octan-2-yl)(morpholin-4-yl)methanone is unique due to its combination of the azabicyclo[222]octane and morpholine rings, which imparts distinct chemical and biological properties

Properties

95880-78-7

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-2-yl(morpholin-4-yl)methanone

InChI

InChI=1S/C12H20N2O2/c15-12(14-5-7-16-8-6-14)11-9-10-1-3-13(11)4-2-10/h10-11H,1-9H2

InChI Key

PVWWUXKQSDJMIH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.